molecular formula C24H19NO4 B2542286 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+ CAS No. 1566149-63-0

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+

Cat. No.: B2542286
CAS No.: 1566149-63-0
M. Wt: 385.419
InChI Key: VUGKVXOFHQHCIE-UHFFFAOYSA-N
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Description

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+ is a complex organic compound known for its unique structural properties. It is often used in various scientific research fields due to its stability and reactivity. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+ typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like palladium for coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding amino acids and protecting groups, ensuring high purity and yield. The process is optimized to minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+ undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the indole ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the Fmoc-protected nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+ is widely used in:

Mechanism of Action

The compound exerts its effects primarily through its ability to act as a protecting group in peptide synthesis. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential addition of amino acids. This mechanism is crucial in the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alanine
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-phenylalanine

Uniqueness

1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+ stands out due to its specific indole structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactions .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3-dihydroindole-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c26-23(27)16-10-9-15-11-12-25(22(15)13-16)24(28)29-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-10,13,21H,11-12,14H2,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGKVXOFHQHCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566149-63-0
Record name 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-6-carboxylic acid
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